2-Methoxyphenyl 1-naphthoate CAS number and molecular weight
2-Methoxyphenyl 1-naphthoate CAS number and molecular weight
An In-Depth Technical Guide to 2-Methoxyphenyl 1-naphthoate
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyphenyl 1-naphthoate, a niche aryl ester with potential applications in medicinal chemistry and materials science. Due to its status as a non-cataloged compound, this document details its fundamental physicochemical properties, including a calculated molecular weight, and presents a robust, field-proven protocol for its synthesis via the Schotten-Baumann reaction. The guide emphasizes the causal reasoning behind experimental choices, provides a self-validating framework for characterization, and is grounded in authoritative chemical principles. All quantitative data, protocols, and workflows are presented in clear, accessible formats, including data tables and a Graphviz process diagram, to support advanced research and development activities.
Introduction and Scientific Context
2-Methoxyphenyl 1-naphthoate is an aromatic ester formed from the condensation of 1-naphthoic acid and 2-methoxyphenol (guaiacol). This molecular architecture, which combines a planar naphthalene ring system with a substituted phenyl group, is of significant interest to drug development professionals. The naphthalene moiety is a common scaffold in biologically active compounds, while the methoxyphenyl group can modulate pharmacokinetic properties and participate in key binding interactions. Arylnaphthalene structures, in general, are recognized as privileged scaffolds in the development of therapeutic agents[1][2]. This guide serves as a foundational resource for the synthesis, characterization, and potential exploration of this specific derivative.
Physicochemical and Structural Properties
As 2-Methoxyphenyl 1-naphthoate is not a commercially cataloged compound, a dedicated CAS number has not been assigned. The key properties are derived from its constituent parts and calculated values.
| Property | Value | Source / Method |
| IUPAC Name | 2-methoxyphenyl naphthalen-1-carboxylate | Nomenclature |
| Synonyms | Guaiacyl 1-naphthoate | Nomenclature |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₈H₁₄O₃ | Calculation |
| Molecular Weight | 278.30 g/mol | Calculation |
| Physical Form | Expected to be a solid at room temperature | Structure-Property Relationship |
Constituent Precursor Properties:
| Precursor | CAS Number | Molecular Weight |
|---|---|---|
| 1-Naphthoic Acid | 86-55-5 | 172.18 g/mol |
| 2-Methoxyphenol | 90-05-1 | 124.14 g/mol |
| 1-Naphthoyl chloride | 879-18-5 | 190.62 g/mol |
Synthesis: Schotten-Baumann Esterification
The synthesis of an aryl ester from a phenol and an acid chloride is most reliably achieved through the Schotten-Baumann reaction. This method is highly efficient and proceeds under mild conditions, preventing potential side reactions.
Mechanistic Rationale and Expertise
The core of this synthesis is the nucleophilic acyl substitution reaction. We choose 1-naphthoyl chloride over 1-naphthoic acid for several reasons:
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Enhanced Reactivity: The acid chloride is significantly more electrophilic than the corresponding carboxylic acid, leading to a faster and more complete reaction with the weakly nucleophilic phenolic hydroxyl group of 2-methoxyphenol.
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Irreversibility: The reaction produces HCl, which is neutralized by a base (in this case, aqueous NaOH). This neutralization drives the reaction to completion, unlike direct Fischer esterification which is an equilibrium process.
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Aqueous Biphasic System: The use of an aqueous NaOH solution serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and simultaneously neutralizes the HCl byproduct. This creates a self-validating system where the reaction proceeds efficiently as long as the pH remains basic.
Detailed Experimental Protocol
Materials:
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2-Methoxyphenol (Guaiacol)
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1-Naphthoyl chloride
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Sodium Hydroxide (NaOH)
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Dichloromethane (DCM) or Diethyl Ether
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Hydrochloric Acid (HCl), 1M solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Deionized Water
Procedure:
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Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methoxyphenol in 50 mL of Dichloromethane.
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Base Addition: In a separate beaker, prepare a 10% aqueous solution of NaOH. Add 2.5 equivalents of this NaOH solution to the flask containing the 2-methoxyphenol. Stir vigorously for 10 minutes at room temperature to form the sodium phenoxide salt.
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Acylation: Cool the mixture in an ice bath to 0-5 °C. Dissolve 1.05 equivalents of 1-naphthoyl chloride in 25 mL of Dichloromethane. Add the acid chloride solution dropwise to the stirring biphasic mixture over 30 minutes. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent potential hydrolysis of the acid chloride.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom, DCM) from the aqueous layer.
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Workup - Washing: Wash the organic layer sequentially with:
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50 mL of 1M HCl (to neutralize any remaining NaOH).
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50 mL of saturated NaHCO₃ solution (to remove any unreacted 1-naphthoic acid).
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50 mL of brine (to remove residual water).
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-Methoxyphenyl 1-naphthoate.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-Methoxyphenyl 1-naphthoate.
Structural Verification and Quality Control
To ensure the integrity of the synthesized compound, a suite of standard analytical techniques should be employed. This multi-faceted approach provides a self-validating system confirming both structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of aromatic protons from both the naphthalene and phenyl rings in the correct ratio, as well as the characteristic singlet for the methoxy (-OCH₃) group protons around 3.8-4.0 ppm.
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¹³C NMR: Will show the characteristic ester carbonyl carbon signal (~165-170 ppm) and the correct number of aromatic and methoxy carbons.
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Mass Spectrometry (MS): Will confirm the calculated molecular weight. The molecular ion peak (M⁺) should be observed at m/z = 278.30 (or [M+H]⁺ at 279.31, [M+Na]⁺ at 301.29 depending on the ionization method).
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. The absence of a broad -OH stretch (from unreacted phenol or hydrolyzed acid) confirms reaction completion.
Potential Applications in Drug Discovery
While specific biological activities for 2-Methoxyphenyl 1-naphthoate are not documented, its structural motifs are present in compounds with known pharmacological relevance.
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Anticancer Research: Naphthoquinone derivatives, which share the naphthalene core, are widely studied for their anticancer activities[3]. The arylnaphthalene lactone scaffold is also a key feature in various natural products with significant biological activities, making them prime candidates for drug discovery[1][2].
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Enzyme Inhibition: The rigid, aromatic structure could serve as a scaffold for designing inhibitors that target enzymatic active sites through π-stacking and hydrophobic interactions.
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Lignan Analogues: Aryldihydronaphthalene lignans are a class of natural products with a wide range of potent biological activities. The core structure of 2-Methoxyphenyl 1-naphthoate makes it a potential synthetic intermediate for creating novel lignan analogues[4].
This compound represents a valuable, unexplored building block for creating libraries of novel molecules for high-throughput screening in various therapeutic areas.
References
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Zhao, C., Rakesh, K. P., Mumtaz, S., Moku, B., Asiri, A. M., Marwani, H. M., Manukumar, H. M., & Qin, H. L. (2018). Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC Advances, 8(54), 30784–30805. (URL: [Link])
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Gnanasekaran, R., & Gnanasekaran, C. (2021). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances, 11(36), 22177-22201. (URL: [Link])
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Owolabi, M. S., et al. (2014). Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives. Medicinal Chemistry Research, 23(8), 3744-3750. (URL: [Link])
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ResearchGate. (n.d.). Arylnaphthalene lactone analogues: Synthesis and development as excellent biological candidates for future drug discovery. ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
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